3-(1,3-oxazol-5-yl)benzoic Acid
Overview
Description
3-(1,3-Oxazol-5-yl)benzoic Acid is a compound that features a benzoic acid moiety attached to an oxazole ring. The oxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-oxazol-5-yl)benzoic Acid typically involves the formation of the oxazole ring followed by its attachment to the benzoic acid moiety. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs under basic conditions . The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate in a suitable solvent like acetone or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Oxazol-5-yl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form imides and other derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the benzoic acid moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imides and carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring or the oxazole ring.
Scientific Research Applications
3-(1,3-Oxazol-5-yl)benzoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(1,3-oxazol-5-yl)benzoic Acid and its derivatives involves interaction with specific molecular targets and pathways. For instance, as a tyrosine kinase inhibitor, it can block the phosphorylation of tyrosine residues on proteins, thereby inhibiting signal transduction pathways involved in cell growth and proliferation . As a COX-2 inhibitor, it can reduce inflammation by blocking the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic agent containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.
Oxaprozin: A COX-2 inhibitor with an oxazole structure.
Uniqueness
3-(1,3-Oxazol-5-yl)benzoic Acid is unique due to its specific combination of the benzoic acid moiety and the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(1,3-oxazol-5-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGXRJDVOKNSCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427810 | |
Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252928-82-8 | |
Record name | 3-(5-Oxazolyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252928-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-oxazol-5-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3-Oxazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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